N-[(4-fluorophenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by:
- A 1,3-thiazole core substituted with:
- An isopropyl group at position 2.
- A 1H-pyrrol-1-yl group at position 2.
- A carboxamide moiety at position 5, linked to a 4-fluorobenzyl group.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c1-12(2)15-16(24-18(21-15)22-9-3-4-10-22)17(23)20-11-13-5-7-14(19)8-6-13/h3-10,12H,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCUJXZGFWYEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyrrole ring and the fluorobenzyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
1. Anti-Cancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including N-[(4-fluorophenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, as anti-cancer agents. For instance:
- Cell Line Studies : The compound has shown promising cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). In vitro assays demonstrated IC50 values indicating significant inhibition of cell proliferation .
- Mechanism of Action : The anti-cancer effects are attributed to the compound's ability to induce apoptosis and inhibit specific kinases involved in cell cycle regulation. For example, thiazole derivatives have been reported to inhibit CDK2 and Aurora-A kinase, leading to cell cycle arrest and reduced tumor growth .
2. Anti-Inflammatory Properties
Thiazole derivatives are also recognized for their anti-inflammatory activities. This compound has been studied for its ability to modulate inflammatory pathways:
- Cytokine Inhibition : Research indicates that the compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Agricultural Applications
In addition to medicinal uses, thiazole compounds have been explored for their herbicidal properties. The compound may serve as a lead structure for developing new herbicides that target specific plant growth pathways:
- Herbicidal Activity : Preliminary studies suggest that derivatives of thiazole can effectively inhibit the growth of certain weeds without adversely affecting crop plants, making them valuable in agricultural formulations .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anti-Cancer | MCF7 | 3.79 | Apoptosis induction |
| A549 | 26 | CDK inhibition | |
| HCT116 | 11 | Aurora-A kinase inhibition | |
| Anti-Inflammatory | THP-1 Cells | Not specified | Cytokine production inhibition |
| Herbicidal | Various Weeds | Not specified | Growth pathway inhibition |
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The 4-fluorophenylmethyl group in the target compound is a key structural feature. Analogous compounds with modified benzyl substituents include:
Key Observations :
- Electron-withdrawing groups (e.g., fluorine, chlorine) increase lipophilicity (logP) and may enhance membrane permeability.
Heterocyclic Core Modifications
Replacement of the thiazole ring with other heterocycles alters electronic and steric properties:
- Thiadiazole derivatives (): The 1,3,4-thiadiazole core introduces additional nitrogen atoms, increasing hydrogen-bond acceptor capacity and altering metabolic stability.
Physicochemical Properties
Lipophilicity and Solubility
Implications :
- The target compound’s moderate logP balances lipophilicity and solubility, making it suitable for oral bioavailability.
- Thiadiazole analogs exhibit higher polarity, which may limit blood-brain barrier penetration but improve aqueous solubility.
Biological Activity
N-[(4-fluorophenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and research findings, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Thiazole ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Pyrrole ring : Another five-membered heterocyclic structure that contributes to its bioactivity.
- Fluorobenzyl group : Enhances the compound's interaction with biological targets.
The IUPAC name of the compound is N-[(4-fluorophenyl)methyl]-4-propan-2-yl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, and its molecular formula is .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the thiazole ring through cyclization.
- Introduction of the pyrrole ring and the fluorobenzyl group via substitution reactions.
These processes often require specific catalysts and controlled conditions to maximize yield and purity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for certain thiazole derivatives range from 7.8 to 62.5 µg/mL .
Anticancer Activity
Studies have demonstrated that this compound may possess anticancer properties. For example, related compounds have been evaluated against multiple cancer cell lines, showing cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. Notably, some derivatives exhibited IC50 values as low as 2.76 µM against ovarian cancer cells .
The biological activity of this compound is believed to involve:
- Inhibition of DNA gyrase : A target in bacterial cells that disrupts DNA replication .
- Interaction with specific receptors : The compound may bind to various biological targets, leading to therapeutic effects in cancer and microbial infections.
Case Studies
Several studies have highlighted the potential of this compound in drug discovery:
- Anticancer Screening : A study screened various thiazole derivatives, including this compound, revealing significant cytotoxicity against a panel of human tumor cell lines. The results indicated selectivity towards certain cancer types, suggesting a targeted therapeutic approach .
- Antimicrobial Efficacy : Another investigation into thiazole derivatives reported promising results against resistant bacterial strains, reinforcing the potential for developing new antibiotics based on this scaffold .
Comparative Analysis
Q & A
Q. What are the key synthetic pathways for synthesizing this compound in laboratory settings?
The synthesis involves multi-step organic reactions, including:
- Condensation : Formation of intermediate carboximidoyl chlorides via reaction of 4-fluoroaniline derivatives with isocyanides .
- Cyclization : Use of sodium azide for tetrazole ring formation, with temperature-controlled conditions (60–80°C) to optimize regioselectivity .
- Coupling reactions : Introduction of the fluorophenyl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution, using palladium catalysts or base-mediated conditions . Critical considerations : Solvent polarity (e.g., DMF for polar intermediates), microwave-assisted synthesis to reduce reaction time, and purification via column chromatography .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, thiazole ring vibrations at ~1500 cm⁻¹) .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve proton environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm) and confirm regiochemistry. <sup>19</sup>F NMR detects fluorine coupling patterns .
- LC-MS/HPLC : Validates molecular weight (e.g., [M+H]<sup>+</sup> peak) and purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance cyclization efficiency during synthesis?
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve cyclization kinetics by stabilizing transition states .
- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) accelerate ring closure .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions. Monitor progress via TLC and in-situ IR .
Q. What computational strategies predict the compound’s binding affinity with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinase domains). Key parameters:
- Grid box centered on active sites (e.g., ATP-binding pockets).
- Scoring functions (e.g., MM-GBSA) validate docking poses .
- MD simulations : GROMACS or AMBER assess binding stability (≥50 ns trajectories) under physiological conditions .
Q. How can conflicting biological activity data from analogous compounds be resolved?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C) .
- Structural analogs : Analyze substituent effects (e.g., fluorophenyl vs. chlorophenyl) on target affinity using QSAR models .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability across studies .
Q. What methodologies address ambiguities in NMR signal splitting for stereochemical analysis?
- 2D NMR : NOESY/ROESY correlations identify spatial proximity of protons (e.g., confirming pyrrole-thiazole orientation) .
- DFT calculations : Predict coupling constants (e.g., <sup>3</sup>JHH) using Gaussian09 and compare with experimental data .
Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity?
- Computational analysis : Perform DFT calculations at the B3LYP/6-311+G(d,p) level to map electron density distributions.
- Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites, guiding derivatization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
